molecular formula C8H18ClN B1459882 2,2,4-Trimethylpiperidine hydrochloride CAS No. 2060043-37-8

2,2,4-Trimethylpiperidine hydrochloride

Cat. No. B1459882
CAS RN: 2060043-37-8
M. Wt: 163.69 g/mol
InChI Key: UGUCTFHRCMZNPM-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpiperidine hydrochloride (TMPH) is a commonly used organic compound in scientific research and industry. It has a CAS Number of 2060043-37-8 and a molecular weight of 163.69 . The IUPAC name for this compound is 2,2,4-trimethylpiperidine hydrochloride .


Synthesis Analysis

Piperidines, including 2,2,4-Trimethylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for 2,2,4-Trimethylpiperidine hydrochloride is 1S/C8H17N.ClH/c1-7-4-5-9-8 (2,3)6-7;/h7,9H,4-6H2,1-3H3;1H . This indicates that the molecule is composed of a six-membered ring with one nitrogen atom and five carbon atoms.

It is stored at room temperature . The physical form, molecular weight, and other properties are consistent across different sources .

Scientific Research Applications

Antimicrobial Activity

Research on derivatives of trimethylpiperidine, such as 1,2,5-trimethylpiperidin-4-ols, has shown promising antimicrobial activity. Specifically, 1,2,5-Trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride demonstrated a broad spectrum of antimicrobial action, effective against 16 different test microorganisms (Dyusebaeva et al., 2017).

Ganglionic Blocking Properties

Several methylpiperidines, including derivatives like 2,6-dimethylpiperidine and 1,2,6-trimethylpiperidine, have been studied for their ganglionic blocking properties. These compounds, particularly when possessing secondary structures like 2,2,6,6-tetramethylpiperidine, exhibit potent ganglionic blocking effects, which are long-lasting in the case of secondary and tertiary amines (Vidal-Beretervide et al., 1966).

Synthesis Applications

In the field of chemical synthesis, 2,2,4-Trimethylpiperidine hydrochloride derivatives have been utilized in various synthesis processes. For example, in the large-scale synthesis of 4-Methylenepiperidine hydrochloride, a key intermediate in the production of the antifungal drug efinaconazole, this compound demonstrated high yield and purity, showcasing its industrial applicability (Chen et al., 2019).

Spectroscopic Analysis

Compounds like 2,2,4-Trimethylpiperidine hydrochloride have been subject to spectroscopic analysis to understand their stereochemistry. For instance, carbon-13 magnetic resonance spectroscopy has been used to analyze diastereoisomers of trimethylpiperidine derivatives, aiding in the determination of their molecular structures (Jones et al., 1973).

Applications in Ionic Liquids

Derivatives of trimethylpiperidine, such as 2,2,6,6-tetramethylpiperidine-1-yloxyl, have been synthesized for investigating properties of ionic liquids. These derivatives act as spin probes, providing insights into the molecular domain of ionic liquids, illustrating the versatility of trimethylpiperidine compounds in physical chemistry (Strehmel et al., 2008).

Safety and Hazards

The safety information for 2,2,4-Trimethylpiperidine hydrochloride indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,4-trimethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7-4-5-9-8(2,3)6-7;/h7,9H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUCTFHRCMZNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethylpiperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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